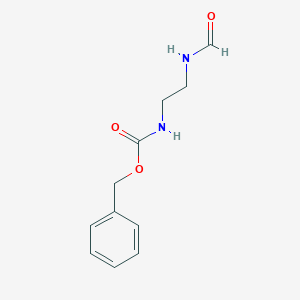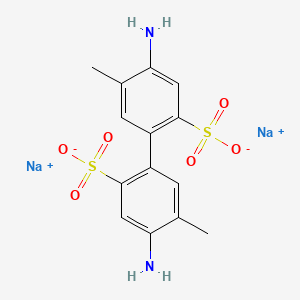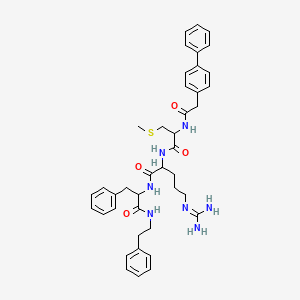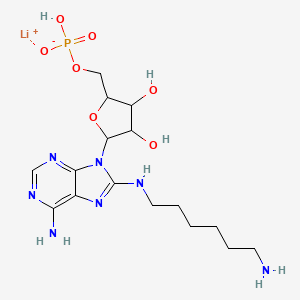
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It is also referred to by various other names, including p-Acetonylanisole , 4-Methoxyphenylacetone , and Anisic ketone .
- The compound features a pyrrolidine ring with a carboxamide group and a methoxyphenyl substituent.
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide: is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several methods. One common approach is the of (anisole) with or .
Reaction Conditions: The reaction typically occurs in the presence of a Lewis acid catalyst, such as or .
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale .
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Notable for its role in drug development.
Industry: Limited industrial applications due to its specialized nature.
Mécanisme D'action
- The exact mechanism of action for this compound varies depending on its specific application.
- In drug development, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other related compounds include 2-Butanone, 4-(4-methoxyphenyl)- and 2-(2-Methoxyphenyl)ethylamine .
Uniqueness: Its unique structure combines a pyrrolidine ring, a carboxamide group, and a methoxyphenyl substituent.
Remember that this compound’s applications and properties are still an active area of research, and its full potential is yet to be explored
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(16)7-10(13(14)17)12(15)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H2,14,17) |
Clé InChI |
OUYDLLFGSYKRRV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(CC1=O)C(=O)N)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)






![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)

![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)

